molecular formula C8H7BrO2 B1273154 2-Bromo-3-methylbenzoic acid CAS No. 53663-39-1

2-Bromo-3-methylbenzoic acid

Cat. No.: B1273154
CAS No.: 53663-39-1
M. Wt: 215.04 g/mol
InChI Key: LSRTWJCYIWGKCQ-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrotoluene is formed as an intermediate during the synthesis of 2-bromo-3-methylbenzoic acid. This compound can be obtained from 2-bromo-4-nitrotoluene via Von-Richter reaction.

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-3-methylbenzoic acid plays a significant role as an intermediate in chemical syntheses. For instance, Bunnett and Rauhut (2003) described its formation as a product from 2-bromo-4-nitrotoluene, indicating its utility in halogenation and bromination reactions, crucial for organic synthesis processes (Bunnett & Rauhut, 2003). Moreover, Miyano et al. (1986) achieved the selective oxidation of 2-Bromo-m-xylene to this compound, highlighting its potential in oxidation reactions (Miyano, Fukushima, Inagawa, & Hashimoto, 1986).

Thermodynamics and Solubility

Zherikova et al. (2016) explored the thermodynamic properties of various bromobenzoic acids, including isomers of this compound. Their work provides insights into specific interactions in liquid and crystal phases, which is fundamental for understanding the solubility and stability of these compounds (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Environmental Degradation

The environmental aspect of this compound has been investigated by Higson and Focht (1990), who identified a strain of Pseudomonas aeruginosa capable of degrading 2-bromobenzoic acid. This research is crucial for understanding the biodegradation pathways of such compounds, potentially aiding in environmental remediation efforts (Higson & Focht, 1990).

Applications in Synthesis of Other Compounds

Various studies have reported the use of this compound or its derivatives in the synthesis of different organic compounds. For example, research by Cooper and Scrowston (1971, 1972) demonstrated its use in the synthesis of benzo[b]thiophen derivatives, which are significant in the field of pharmaceutical and chemical research (Cooper & Scrowston, 1971) (Cooper & Scrowston, 1972).

Safety and Hazards

2-Bromo-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

2-Bromo-3-methylbenzoic acid has been used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors . This suggests potential future directions in the development of new pharmaceuticals.

Properties

IUPAC Name

2-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRTWJCYIWGKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370813
Record name 2-Bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53663-39-1
Record name 2-Bromo-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53663-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic routes for obtaining 2-bromo-3-methylbenzoic acid?

A1: The research outlines two distinct synthesis pathways for this compound:

  • Direct Oxidation: Aqueous sodium dichromate can oxidize 2-bromo-m-xylene under carbon dioxide pressure, yielding 2-bromoisophthalic acid. []
  • Multi-Step Synthesis: This approach involves the NBS-bromination of 2-bromo-m-xylene, followed by Sommelet oxidation to an aldehyde intermediate. A final potassium permanganate oxidation yields this compound. []

Q2: What is the role of 2-bromo-4-nitrotoluene in the synthesis of this compound?

A2: While not explicitly described in the provided abstract, 2-bromo-4-nitrotoluene likely serves as a precursor in the synthesis of this compound. [] Further synthetic steps, such as nitro group reduction followed by oxidation of the methyl group, would be required to obtain the final product.

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